molecular formula C16H17N3O2 B12598947 6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 649736-46-9

6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B12598947
CAS No.: 649736-46-9
M. Wt: 283.32 g/mol
InChI Key: HRFCNVRTAMIDIB-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine is a high-value chemical intermediate designed for pharmaceutical research and development, particularly in the field of oncology. This compound belongs to the pyrrolo[2,1-f][1,2,4]triazine class of fused heterocycles, a scaffold identified as a promising core structure in targeted cancer therapy . This specific substitution pattern, featuring benzyloxy and ethoxy functional groups, is strategically designed for further synthetic elaboration into potent kinase inhibitors . The pyrrolo[2,1-f][1,2,4]triazine core is an integral part of several advanced kinase inhibitors and has been successfully employed in preclinical candidates targeting key signaling pathways in cancer cells . For instance, closely related analogs within this chemical family have been developed into potent, in vivo active inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, demonstrating robust activity in human tumor xenograft models . Other research efforts have leveraged this scaffold to create inhibitors for receptors like IGF-1R, as well as kinases in the PI3K pathway, highlighting its versatility in drug discovery for various hyperproliferative diseases . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans. Researchers can utilize this compound as a key synthetic intermediate to develop novel therapeutic agents, enabling structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties.

Properties

CAS No.

649736-46-9

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

4-ethoxy-5-methyl-6-phenylmethoxypyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C16H17N3O2/c1-3-20-16-15-12(2)14(9-19(15)18-11-17-16)21-10-13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3

InChI Key

HRFCNVRTAMIDIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NN2C1=C(C(=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthesis via Bromohydrazone Intermediates

Another strategy involves using bromohydrazone intermediates:

  • Condensation Reaction : A bromohydrazone is formed by reacting an appropriate hydrazone with a brominated compound under acidic conditions.

  • Cyclization and Rearrangement : Following condensation, further reactions lead to the formation of the pyrrolo[2,1-f]triazine structure.

Advantages : This method can provide good yields and allows for easier purification of intermediates.

Limitations : The initial condensation step may require specific conditions to achieve optimal yields.

Multistep Synthesis

Multistep synthesis often involves several transformations:

  • Sequential Reactions : Starting from simple precursors, multiple reactions are performed sequentially to build up the complex structure of the target compound.

  • Intermediate Isolation : Intermediates can be isolated and characterized at various stages to ensure purity and correct structure before proceeding to the next step.

Advantages : This method can lead to high-purity products due to intermediate isolation.

Limitations : It is time-consuming and may require extensive workup procedures after each step.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method discussed:

Method Advantages Limitations
Synthesis from Pyrrole Derivatives Flexible functionalization; established protocols Sensitive to reaction conditions
Bromohydrazone Intermediates Good yields; easier purification Requires specific acidic conditions
Multistep Synthesis High purity through intermediate isolation Time-consuming; extensive workups needed

Research Findings

Recent studies have highlighted various synthetic strategies for preparing pyrrolo[2,1-f]triazine derivatives:

  • A review summarized diverse synthetic protocols over two decades, categorizing methods into six distinct types including those mentioned above.

  • Specific examples include the synthesis of C-nucleosides derived from pyrrolo[2,1-f]triazine that demonstrated promising biological activity against cancer cell lines.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the ethoxy and methyl groups contribute to its overall stability and solubility. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Pyrrolo[2,1-f][1,2,4]triazine Derivatives

Compound Name Substituents Biological Activity Key Findings References
6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo... 6-benzyloxy, 4-ethoxy, 5-methyl Antiviral, kinase inhibition Optimized substituents enhance solubility and target affinity .
Brivanib alaninate 4-(3-bromo-4-hydroxy-phenylamino), 5-methyl Antitumorigenic (VEGFR/EGFR inhibitor) FDA-approved for hepatocellular carcinoma; substituents critical for kinase selectivity .
Ethyl 4-methoxy-5-methylpyrrolo...carboxylate 4-methoxy, 5-methyl, 6-ethyl carboxylate Intermediate for drug synthesis Carboxylate group improves metabolic stability and synthetic versatility .
4-Chloro-5-fluoro-pyrrolo...triazine 4-chloro, 5-fluoro Antiviral lead compound Halogen substituents enhance electrophilicity and RNA polymerase inhibition .

Azolotriazine Derivatives

Compound Name Core Structure Biological Activity Key Differentiators References
Triazavirin 1,2,4-triazolo[5,1-c][1,2,4]triazine Broad-spectrum antiviral Triazolo fusion enhances RNA binding but reduces metabolic stability compared to pyrrolo derivatives .
Pyrazolo[4,3-e][1,2,4]triazines Pyrazolo-triazine fusion Antibiotic, antitumor Natural derivatives (e.g., pseudoiodinine) exhibit antibiotic activity but lack clinical validation .

Biological Activity

6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an anticancer agent and enzyme inhibitor. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine typically involves cyclization reactions. A common method includes the reaction of 4-ethoxy-5-methylpyrrole with a benzyloxy-substituted triazine derivative in the presence of strong acid catalysts such as trifluoromethanesulfonic acid under reflux conditions. Microwave irradiation can also be employed to optimize yields and reduce reaction times .

Anticancer Properties

Research indicates that compounds within the pyrrolo[2,1-f][1,2,4]triazine family exhibit significant anticancer properties. For instance, derivatives have been screened against various cancer cell lines, including lung adenocarcinoma (A549) and fibroblast (NIH/3T3) cells. In one study, certain derivatives demonstrated potent antiproliferative activity and induced apoptosis in cancer cells .

Enzyme Inhibition

6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting tyrosine kinases associated with growth factor receptors such as VEGFR-2 and FGFR-1. This inhibition is crucial for developing targeted cancer therapies .

The biological activity of this compound is largely attributed to its structural features:

  • Binding Affinity : The benzyloxy group enhances binding affinity to molecular targets such as enzymes or receptors.
  • Stability and Solubility : The ethoxy and methyl groups contribute to the compound's overall stability and solubility in biological systems.
  • Inhibition Mechanism : The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions through specific interactions .

Study on Antitumor Activity

In a notable study evaluating various triazine derivatives for antitumor activity, several compounds were synthesized and tested. Among them, one derivative exhibited selective cytotoxicity towards lung cancer cells while sparing normal cells. The study utilized flow cytometry to assess apoptotic pathways activated by these compounds .

Enzyme Activity Assessment

Another study focused on the enzyme inhibition properties of related compounds. It was found that specific substitutions on the triazine core significantly increased inhibitory potency against kinases involved in tumor growth signaling pathways .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityUnique Features
Pyrrolo[2,1-f][1,2,4]triazinesAnticancer and antimicrobialDiverse substitutions enhance activity
Benzyloxy-substituted triazinesEnzyme inhibitorsImproved binding affinity
Ethoxy-substituted heterocyclesEnhanced solubilityIncreased stability in biological systems

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